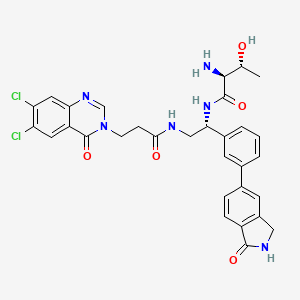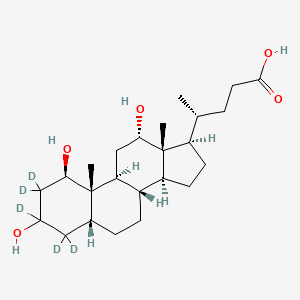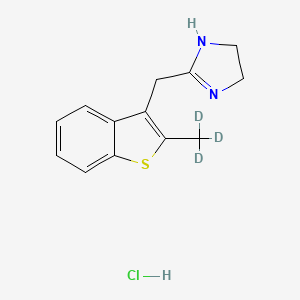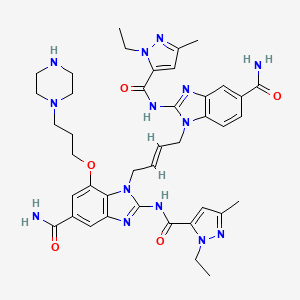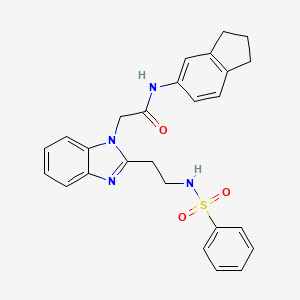
NOD2 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NOD2 antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents. Generally, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Functionalization of the core structure with various substituents.
- Final coupling reactions to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for efficient production.
- Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NOD2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
NOD2 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOD2 signaling pathway and its role in various chemical reactions.
Biology: Investigated for its effects on immune cell function and cytokine production.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as Crohn’s disease and Blau syndrome.
Industry: Utilized in the development of new drugs targeting the NOD2 pathway and related inflammatory conditions
Mécanisme D'action
NOD2 antagonist 1 exerts its effects by inhibiting the NOD2 receptor, which is an intracellular pattern recognition receptor. Upon binding to its ligand, muramyl dipeptide, NOD2 activates downstream signaling pathways, including nuclear factor-kappa B and mitogen-activated protein kinases. By inhibiting NOD2, this compound prevents the activation of these pro-inflammatory pathways, thereby reducing the secretion of cytokines and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
NOD1 Antagonists: Similar to NOD2 antagonist 1, NOD1 antagonists inhibit the NOD1 receptor, which also plays a role in immune response.
Benzimidazole Diamides: These compounds have been identified as selective inhibitors of the NOD2 signaling pathway and exhibit similar inhibitory effects on cytokine production.
Uniqueness: this compound is unique in its high selectivity and potency for the NOD2 receptor, making it a valuable tool for studying the NOD2 signaling pathway and its role in inflammatory diseases. Its ability to inhibit multiple pro-inflammatory cytokines sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C26H26N4O3S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
2-[2-[2-(benzenesulfonamido)ethyl]benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c31-26(28-21-14-13-19-7-6-8-20(19)17-21)18-30-24-12-5-4-11-23(24)29-25(30)15-16-27-34(32,33)22-9-2-1-3-10-22/h1-5,9-14,17,27H,6-8,15-16,18H2,(H,28,31) |
Clé InChI |
HJPTWQSPMIUUCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CCNS(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



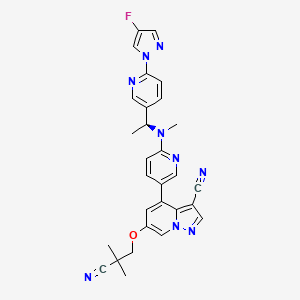
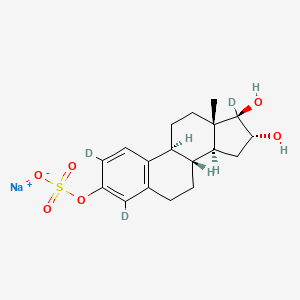
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
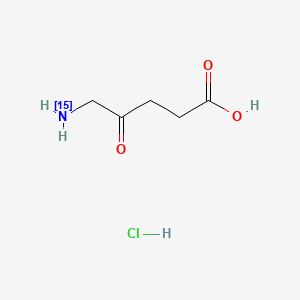
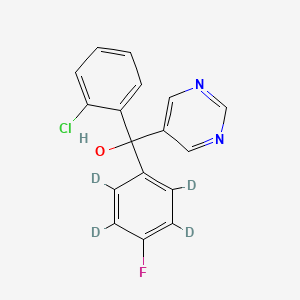
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
